molecular formula C26H28N4O B2513614 1-[(4-Ethoxyphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 384375-90-0

1-[(4-Ethoxyphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2513614
CAS No.: 384375-90-0
M. Wt: 412.537
InChI Key: SVSDXZOYLIBOIG-UHFFFAOYSA-N
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Description

1-[(4-Ethoxyphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a cyano group at position 4, a 3-methylbutyl chain at position 2, a methyl group at position 3, and a 4-ethoxyphenylamino moiety at position 1.

Properties

IUPAC Name

1-(4-ethoxyanilino)-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O/c1-5-31-20-13-11-19(12-14-20)28-25-21(15-10-17(2)3)18(4)22(16-27)26-29-23-8-6-7-9-24(23)30(25)26/h6-9,11-14,17,28H,5,10,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSDXZOYLIBOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=C(C3=NC4=CC=CC=C4N23)C#N)C)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-[(4-Ethoxyphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile, a compound with potential therapeutic applications, has garnered attention in recent pharmacological research. This article reviews its biological activity, focusing on its mechanism of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrido[1,2-a]benzimidazole core. Its systematic name reflects the presence of an ethoxyphenyl group and a carbonitrile moiety, which are critical for its biological activity.

Research indicates that this compound may act as a kinase inhibitor . Kinases play a vital role in various cellular processes, including cell growth and metabolism. Inhibition of specific kinases can lead to decreased proliferation of cancer cells and modulation of inflammatory responses. Preliminary studies suggest that the compound effectively inhibits certain kinases involved in oncogenic signaling pathways, which could be beneficial in cancer treatment .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Notes
MCF-7 (Breast Cancer)15.2Induces apoptosis via mitochondrial pathway
A549 (Lung Cancer)12.5Inhibits cell migration
HeLa (Cervical Cancer)10.8Disrupts cell cycle progression

These results indicate that the compound may effectively target cancer cells while sparing normal cells, which is crucial for reducing side effects during treatment.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in modulating inflammatory pathways. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammatory diseases. This dual action could position it as a versatile therapeutic agent .

Case Studies

  • Case Study on MCF-7 Cells : A detailed study involving MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. The study concluded that the compound might serve as a lead candidate for developing new breast cancer therapies.
  • In Vivo Model : An animal model study reported that administration of the compound significantly reduced tumor size in xenograft models of lung cancer. The mechanism was attributed to both direct cytotoxicity and inhibition of angiogenesis.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Substituents (Position 1/2/3) Molecular Weight logP Bioactivity
Target Compound 4-Ethoxyphenylamino/3-methylbutyl/Me ~430 (estimated) ~5.5* Anticancer (inferred)
2-Benzyl-3-methyl-1-oxo (3v, ) 1-Oxo/benzyl/Me 310.36 3.8 Antimicrobial
3-Methyl-2-(3-methylbenzyl) (3g, ) 1-Oxo/3-methylbenzyl/Me 328.15 4.2 Not reported
1-(4-Fluorophenyl)amino () 4-Fluorophenylamino/benzyl/Me 374.60 4.7 Anticancer
1-(4-Hydroxyphenyl)amino (14a, ) 4-Hydroxyphenylamino/Me/Me 310.36 3.1 Anticancer

*Estimated based on substituent contributions (e.g., ethoxy increases logP vs. hydroxyl).

Pharmacological Activity

  • Antimicrobial Activity : Compounds with electron-withdrawing groups (e.g., 3d with trifluoromethyl, ) show potent activity against multidrug-resistant pathogens. The target’s ethoxy group, being electron-donating, may reduce antimicrobial efficacy but improve solubility .
  • Anticancer Potential: Derivatives with aryl amino groups (e.g., 14a in ) inhibit kinase pathways. The target’s 4-ethoxyphenyl group may enhance DNA intercalation due to extended conjugation .
  • Fluorescence Properties : Derivatives with polar substituents (e.g., methoxy in ) exhibit strong fluorescence, suggesting applications in bioimaging.

Physicochemical Properties

  • Lipophilicity : The 3-methylbutyl chain in the target compound increases logP (~5.5) compared to analogs with benzyl (logP ~3.8–4.7) or hydroxyl groups (logP ~3.1), impacting membrane permeability and bioavailability .
  • Solubility : The ethoxy group improves aqueous solubility relative to halogenated analogs (e.g., 3d in ), though the methylbutyl chain may counteract this effect.

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